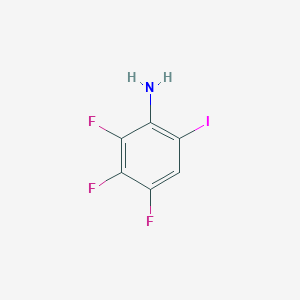
2,3,4-Trifluoro-6-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trifluoro-6-iodoaniline is an organic compound with the molecular formula C6H3F3IN. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-6-iodoaniline typically involves the introduction of fluorine and iodine atoms onto the aniline ring. One common method is the halogenation of 2,3,4-trifluoroaniline with iodine. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a catalyst, such as copper(I) iodide, to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-6-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted anilines.
Oxidation: Products include nitroanilines and nitrosoanilines.
Reduction: Products include various reduced aniline derivatives.
Scientific Research Applications
2,3,4-Trifluoro-6-iodoaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the production of specialty chemicals, dyes, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-6-iodoaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluoroaniline: Lacks the iodine atom, making it less reactive in halogen bonding interactions.
2,3,4-Trifluoro-6-bromoaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and interaction profiles.
2,3,4-Trifluoro-6-chloroaniline: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.
Uniqueness
2,3,4-Trifluoro-6-iodoaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical reactivity and biological activity. The combination of these halogens allows for versatile applications in synthetic chemistry and potential therapeutic uses .
Properties
IUPAC Name |
2,3,4-trifluoro-6-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUUXPBXNHGSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1526686-27-0 |
Source


|
| Record name | 2,3,4-trifluoro-6-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2611740.png)
![2-[(2,5-Dimethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2611741.png)
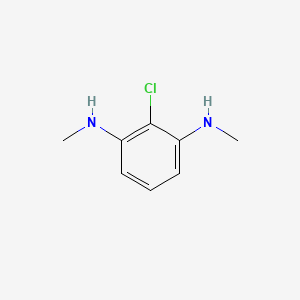
![N-[2-(4-methoxyphenyl)ethyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2611745.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2611749.png)
![2-(Chloromethyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2611751.png)

![5-Phenylmethoxycarbonyl-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2611754.png)
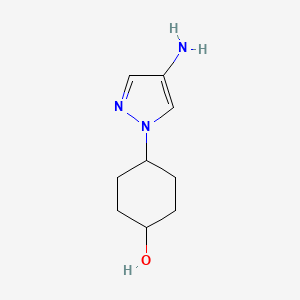
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2611758.png)
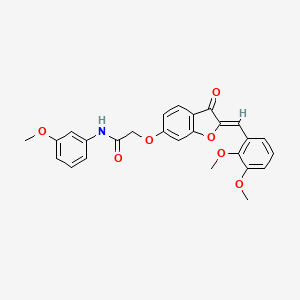
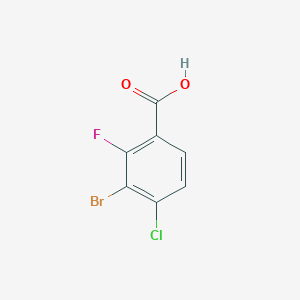
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2611762.png)
